(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H10N2O2S and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione is 282.04629874 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their biological activities such as effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities. For instance, compounds with specific structural configurations have been identified for further pharmacological studies due to their promising biological activities (Bok Young Kim et al., 2004).
Antimicrobial Applications
A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones were synthesized and showed good antimicrobial activity against gram-positive bacteria, highlighting their potential as antibacterial agents (O. Prakash et al., 2011).
Antihyperglycemic Agents
Novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones have been prepared and evaluated as oral antihyperglycemic agents, showing effectiveness in lowering glucose and insulin levels in obese, insulin-resistant models (J. Wrobel et al., 1998).
Molecular and Structural Analysis
Structural exploration and spectral analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione have been conducted, providing insight into the molecular geometry and electronic spectrum, crucial for understanding the compound's properties and potential applications (S. Prasad et al., 2018).
Dual Inhibitor of Signaling Pathways
A derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its potential as a lead compound for developing novel anticancer agents (Qianbin Li et al., 2010).
Properties
IUPAC Name |
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-14-13(9-11-5-4-8-16-10-11)20-15(19)17(14)12-6-2-1-3-7-12/h1-10H/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIEQJLDPHDQW-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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